molecular formula C6H12O6 B12662786 alpha-D-Psicopyranose CAS No. 38029-84-4

alpha-D-Psicopyranose

Cat. No.: B12662786
CAS No.: 38029-84-4
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-KAZBKCHUSA-N
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Description

Alpha-D-Psicopyranose is a rare monosaccharide with the molecular formula C6H12O6 It is an epimer of D-fructose at the C3 position and exists predominantly in the pyranose form

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Psicopyranose can be synthesized through the oxidation of D-fructose derivatives. For instance, the oxidation of 1,2:4,5-di-O-isopropylidene-D-fructopyranose with dimethyl sulfoxide and acetic anhydride yields 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose, which can then be reduced to 1,2:4,5-di-O-isopropylidene-D-psicopyranose using sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its rarity and specialized applications. similar compounds are often produced through enzymatic processes or chemical synthesis involving protective group strategies to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Psicopyranose undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Dimethyl sulfoxide, acetic anhydride.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as di-O-isopropylidene derivatives .

Scientific Research Applications

Biochemical Applications

Production from D-Glucose
Recent studies have demonstrated the capability of Escherichia coli to produce D-psicose from D-glucose through a series of metabolic pathways involving phosphorylation and epimerization. Genetic modifications have been employed to enhance carbon flux towards D-psicose production, achieving yields greater than 50% under optimized conditions. This method presents a sustainable alternative to traditional enzymatic synthesis, indicating potential for industrial applications in sugar production .

Enzymatic Properties
D-psicose exhibits significant inhibitory effects on various digestive enzymes. In vitro studies have shown that it can potently inhibit intestinal sucrase and maltase, while slightly affecting alpha-amylase activity. These properties suggest its potential use in managing postprandial glycemia, particularly in diabetic patients .

Nutritional Applications

Impact on Glycemic Response
D-psicose has been studied for its ability to modulate blood glucose levels. In animal models, administration of D-psicose alongside carbohydrates like sucrose and maltose resulted in significantly lower plasma glucose concentrations compared to controls. This suppression of postprandial hyperglycemia highlights its potential as a functional food ingredient for diabetes management .

Dietary Studies
Research indicates that diets enriched with D-psicose can increase liver glycogen content and improve metabolic profiles in both high-fat and low-fat dietary contexts. These findings support the incorporation of D-psicose into dietary regimens aimed at enhancing metabolic health .

Pharmaceutical Applications

Potential as an Antidiabetic Agent
Due to its inhibitory effects on alpha-glucosidases, D-psicose may serve as a natural alternative to synthetic alpha-glucosidase inhibitors like acarbose. Its ability to delay carbohydrate digestion could provide therapeutic benefits in controlling blood sugar levels in diabetic patients .

Drug Development
The unique structural properties of D-psicose allow for its use in the development of novel drug candidates. Studies suggest that derivatives of psicopyranose could exhibit new functions in glycoscience, potentially leading to innovative therapeutic applications .

Comparative Analysis of Enzymatic Inhibition

The following table summarizes the inhibitory effects of D-psicose on digestive enzymes compared to other sugars:

Sugar TypeEnzyme Inhibition LevelReference
D-Psicose High (sucrase, maltase)
D-Fructose Low
Acarbose High

Case Study 1: Enzyme Activity Inhibition

In a controlled study involving male Wistar rats, administration of D-psicose resulted in significant inhibition of plasma glucose spikes following carbohydrate loading tests with sucrose and maltose. The results demonstrated sustained glycemic control over time, supporting its potential use as a dietary supplement for blood sugar management .

Case Study 2: Industrial Production

A recent investigation into the biosynthetic pathways of E. coli revealed that with appropriate genetic modifications, the organism could efficiently convert D-glucose into D-psicose at high yields, suggesting a viable route for large-scale production applicable in food and pharmaceutical industries .

Mechanism of Action

The mechanism by which alpha-D-Psicopyranose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • D-Fructopyranose
  • L-Sorbopyranose
  • Alpha-D-Tagatopyranose
  • Beta-D-Tagatopyranose

Uniqueness

Alpha-D-Psicopyranose is unique due to its specific stereochemistry and the position of its hydroxyl groups, which differentiate it from other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Alpha-D-psicopyranose, a rare sugar derived from d-fructose, exhibits significant biological activities that have garnered interest in various fields, including nutrition, pharmacology, and food science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an epimer of d-fructose at the C-3 position, classified as a ketohexose. Its molecular formula is C₆H₁₂O₆, and it has a molar mass of approximately 180.16 g/mol. The compound exists in both pyranose and furanose forms, with the pyranose form being predominant in solution.

Biological Activities

1. Sweetness and Caloric Content

This compound has a sweetness level comparable to sucrose but with significantly lower caloric content. Studies indicate that it can be utilized as a sugar substitute in various food products without contributing to excessive caloric intake .

2. Metabolic Effects

Research has shown that this compound may influence glucose metabolism. It has been demonstrated to reduce postprandial blood glucose levels in diabetic models, suggesting potential applications in managing diabetes .

3. Antioxidant Properties

This compound exhibits antioxidant activity, which can help mitigate oxidative stress within biological systems. This property is particularly beneficial in preventing cellular damage associated with chronic diseases .

Synthesis and Conversion

The enzymatic conversion of d-fructose to this compound is facilitated by d-psicose 3-epimerase from Agrobacterium tumefaciens. This process can be optimized using borate ions to enhance yield . The maximum conversion yield achieved was around 64% at optimal conditions (pH 9.0 and 50°C) when borate was present at a molar ratio of 0.6:1 relative to fructose.

Case Studies

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats, administration of this compound resulted in a significant decrease in blood glucose levels compared to the control group. The study highlighted its potential as a functional food ingredient for glycemic control .

Case Study 2: Food Industry Applications

A recent investigation into the use of this compound as a sugar substitute in bakery products showed promising results. The products maintained desirable sensory qualities while reducing caloric content by up to 30% .

Table 1: Comparison of Biological Activities of this compound

Activity TypeDescriptionReference
SweetnessComparable to sucrose
Caloric ContentLower than sucrose
Antioxidant ActivityReduces oxidative stress
Glucose MetabolismDecreases postprandial blood glucose levels

Table 2: Enzymatic Conversion Conditions

ParameterOptimal Value
pH9.0
Temperature50°C
Borate-to-Fructose Ratio0.6:1
Maximum Yield64%

Future Research Directions

Further research is warranted to explore the full potential of this compound in clinical settings, particularly its long-term effects on metabolic health and its role as a dietary supplement for managing obesity and diabetes. Additionally, studies focusing on its interactions with other biomolecules could provide insights into its broader applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for alpha-D-Psicopyranose in laboratory settings, and how can their efficiency be quantified?

  • Methodological Answer : Synthesis typically involves Koenigs-Knorr glycosylation or enzymatic methods. Efficiency is quantified using yield calculations, purity assessments (HPLC with refractive index detection), and reaction time optimization. For reproducibility, document solvent systems (e.g., DMF/water ratios) and catalyst concentrations in tabular format (e.g., Table I: Reaction Conditions vs. Yield) . Validate purity via 1H^{1}\text{H}-NMR integration of anomeric proton signals (δ 5.2–5.5 ppm) against internal standards .

Q. How can researchers optimize NMR spectroscopy parameters to accurately characterize this compound's anomeric configuration?

  • Methodological Answer : Use high-field NMR (≥500 MHz) with D2_2O as solvent to suppress water signals. Key parameters:

  • Temperature control (25°C) to minimize conformational mobility.
  • 13C^{13}\text{C}-DEPTO for distinguishing C-1 signals (α vs. β anomers).
  • Referencing to TMS (0 ppm) and cross-validation with HSQC for 1H^{1}\text{H}-13C^{13}\text{C} correlations. Document spectral data in tables with footnotes explaining splitting patterns (e.g., Table II: Anomeric Proton Chemical Shifts) .

Q. What experimental protocols are recommended for assessing this compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • Buffered solutions (pH 2–12) incubated at 25–80°C.
  • Sampling intervals (0, 7, 14 days) analyzed via TLC or LC-MS for degradation products.
  • Quantify stability using Arrhenius plots to extrapolate shelf life. Report degradation kinetics in tables with error margins (e.g., Table III: Half-Life vs. pH) .

Advanced Research Questions

Q. What computational chemistry approaches are best suited for modeling this compound's conformational dynamics in aqueous solutions?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with quantum mechanical (QM) calculations (DFT at B3LYP/6-31G* level).

  • Solvation effects: Explicit water models (TIP3P) for hydration shell analysis.
  • Validate against experimental NOE data to confirm chair vs. boat conformations.
  • Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize simulation parameters .

Q. How can researchers resolve discrepancies in reported glycosidic bond angles of this compound across crystallographic studies?

  • Methodological Answer : Perform a systematic review (PRISMA guidelines) to aggregate crystallographic data from databases (CSD, PDB).

  • Apply meta-analysis to identify outliers due to resolution limits (<1.5 Å) or temperature factors (>30 Å2^2).
  • Replicate key studies using synchrotron radiation for high-resolution data. Tabulate bond angles with 95% confidence intervals (e.g., Table IV: Comparative Crystallographic Data) .

Q. What strategies should be employed when designing isotopic labeling experiments to track this compound metabolism in biological systems?

  • Methodological Answer :

  • Use 13C^{13}\text{C}-labeled Psicopyranose in cell cultures, with LC-HRMS for tracer detection.
  • Optimize extraction protocols (e.g., QuEChERS) to minimize isotopic dilution.
  • Apply PECO framework (Population: Cell lines; Exposure: Isotopic tracer; Comparison: Unlabeled control; Outcome: Metabolic flux rates) .

Q. Data Management & Replication

Q. How should researchers archive and share spectral data for this compound to ensure reproducibility?

  • Methodological Answer :

  • Store raw NMR (FID files) and crystallographic (CIF) data in repositories like Zenodo or ICAT.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata tags (e.g., solvent, temperature).
  • Include instrument calibration logs in supplementary materials .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in this compound studies?

  • Methodological Answer :

  • Apply Cochran’s Q test to assess heterogeneity across studies.
  • Use mixed-effects models to account for variability in assay conditions (e.g., cell line differences).
  • Report effect sizes with forest plots (e.g., Figure 1: Bioactivity Meta-Analysis) .

Q. Tables for Reference

Table I : Synthetic Pathway Efficiency Comparison

MethodYield (%)Purity (HPLC)Time (h)
Koenigs-Knorr6898.524
Enzymatic8299.212

Table II : Anomeric Proton NMR Data

Solventδ (ppm)MultiplicityIntegration
D2_2O5.32dd1H

Properties

CAS No.

38029-84-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1

InChI Key

LKDRXBCSQODPBY-KAZBKCHUSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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